molecular formula C24H24O9 B174584 Acetylepipodophyllotoxin CAS No. 1180-35-4

Acetylepipodophyllotoxin

Cat. No.: B174584
CAS No.: 1180-35-4
M. Wt: 456.4 g/mol
InChI Key: SASVNKPCTLROPQ-QWIYEXKTSA-N
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Mechanism of Action

Target of Action

Acetylepipodophyllotoxin, a derivative of podophyllotoxin, primarily targets tubulin and DNA topoisomerase II . Tubulin is a protein that forms microtubules, which are essential for cell division and structure. DNA topoisomerase II is an enzyme that alters the topologic states of DNA during transcription .

Mode of Action

This compound interacts with its targets to induce significant anticancer effects. It inhibits tubulin, leading to the destabilization of microtubules, and it also inhibits DNA topoisomerase II, causing DNA breakage . These interactions result in cell cycle arrest, particularly at the G2/M phase .

Biochemical Pathways

The inhibition of tubulin and DNA topoisomerase II disrupts the normal cell cycle, leading to cell cycle arrest and DNA damage . This disruption can trigger apoptotic pathways, including the caspase-3, -8, and -9 pathways, and activate pro-apoptotic ER stress pathways .

Pharmacokinetics

Podophyllotoxin and its derivatives, including this compound, are known to have low bioavailability . This low bioavailability is one of the major limitations of these compounds, along with systemic toxicity and drug resistance .

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest, DNA damage, and the induction of apoptosis . These effects contribute to its potent anticancer activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the abundance and distribution of the Podophyllum plant species, from which podophyllotoxin is derived, are regulated by various environmental factors such as nutrients, light, and temperature These factors can affect the concentration of podophyllotoxin in the plants, and thus the availability of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylepipodophyllotoxin can be synthesized through the acetylation of podophyllotoxin. The process involves the reaction of podophyllotoxin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants.

Industrial Production Methods: Industrial production of this compound involves the extraction of podophyllotoxin from the roots of Dysosma versipellis, followed by its chemical modification. The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate . The extracted podophyllotoxin is then subjected to acetylation to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Acetylepipodophyllotoxin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted this compound derivatives.

Properties

IUPAC Name

[(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASVNKPCTLROPQ-QWIYEXKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019938
Record name Acetylepipodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180-35-4
Record name Acetylepipodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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